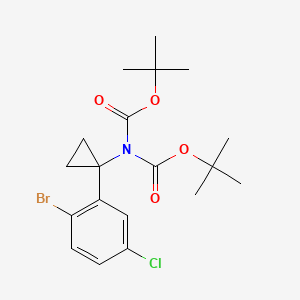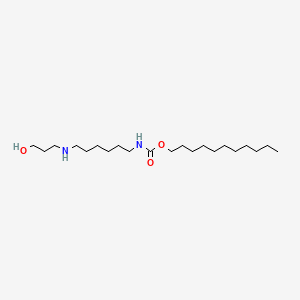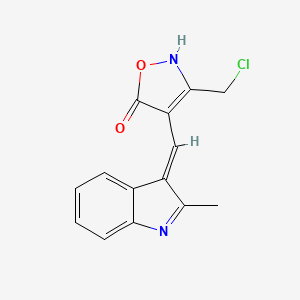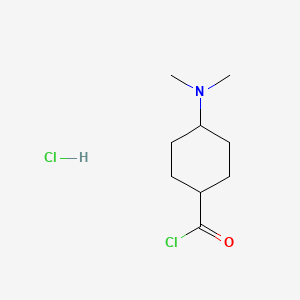
trans-4-(Dimethylamino)cyclohexanecarbonyl Chloride Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-4-(Dimethylamino)cyclohexanecarbonyl Chloride Hydrochloride: is an organic compound with the molecular formula C9H17Cl2NO . It is a white to yellow solid at room temperature and is known for its use in various chemical reactions and applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(Dimethylamino)cyclohexanecarbonyl Chloride Hydrochloride typically involves the reaction of trans-4-(Dimethylamino)cyclohexanecarboxylic acid with thionyl chloride (SOCl2) to form the corresponding acyl chloride. This is followed by the addition of hydrochloric acid (HCl) to yield the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves strict control of temperature, pressure, and the use of high-purity reagents .
化学反应分析
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the acyl chloride group.
Hydrolysis: It can be hydrolyzed to form the corresponding carboxylic acid and hydrochloric acid.
Reduction: The compound can be reduced to form trans-4-(Dimethylamino)cyclohexanol.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Hydrolysis: Typically carried out in the presence of water or aqueous base.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Major Products:
Substitution: Formation of amides, esters, or thioesters.
Hydrolysis: Formation of trans-4-(Dimethylamino)cyclohexanecarboxylic acid.
Reduction: Formation of trans-4-(Dimethylamino)cyclohexanol.
科学研究应用
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the study of reaction mechanisms and kinetics .
Biology and Medicine:
- Investigated for potential use in drug development and pharmaceutical research.
- Studied for its interactions with biological molecules and potential therapeutic effects .
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new chemical processes and technologies .
作用机制
The mechanism of action of trans-4-(Dimethylamino)cyclohexanecarbonyl Chloride Hydrochloride involves its reactivity as an acyl chloride. It can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications .
相似化合物的比较
- trans-4-(Dimethylamino)cyclohexanecarboxylic acid
- trans-4-(Dimethylamino)cyclohexanol
- trans-4-(Dimethylamino)cyclohexanecarbonyl bromide
Uniqueness:
- The presence of the acyl chloride group makes it highly reactive and versatile in chemical synthesis.
- Its hydrochloride salt form enhances its stability and solubility in aqueous solutions .
属性
分子式 |
C9H17Cl2NO |
|---|---|
分子量 |
226.14 g/mol |
IUPAC 名称 |
4-(dimethylamino)cyclohexane-1-carbonyl chloride;hydrochloride |
InChI |
InChI=1S/C9H16ClNO.ClH/c1-11(2)8-5-3-7(4-6-8)9(10)12;/h7-8H,3-6H2,1-2H3;1H |
InChI 键 |
RTJWWMDOBOFKKM-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1CCC(CC1)C(=O)Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


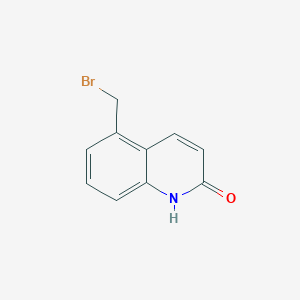
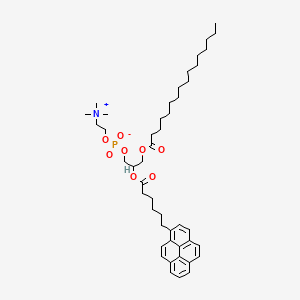
![8-(Trifluoromethoxy)-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B15337996.png)


![Ethyl (E)-3-[4-[[(1R,2R)-2-Hydroxy-2-methylcyclopentyl]amino]-2-[[1-(methylsulfonyl)-4-piperidyl]amino]-5-pyrimidinyl]acrylate](/img/structure/B15338012.png)

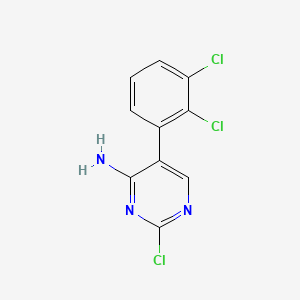
![1-[4-Methoxy-3-(trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B15338026.png)
